Antitumor agent-114
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-114 is a potent stimulator of interferon genes (STING) agonist. It activates immune responses and diminishes tumor size in mouse breast cancer models . This compound has shown significant potential in cancer research, particularly in the field of immunotherapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-114 involves complex chemical reactions. One of the key methods includes the use of vinylphosphonate-based cyclic dinucleotides, which enhance STING-mediated cancer immunotherapy . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is still under research and development. The focus is on optimizing the yield and purity of the compound while ensuring cost-effectiveness and scalability. Custom synthesis services are often employed to meet the specific requirements of research institutions .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Antitumor agent-114 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and the study of chemical reactions involving STING agonists.
Biology: It is employed in the study of immune responses and the mechanisms of action of STING agonists.
Industry: It is used in the development of new drugs and therapeutic agents targeting the STING pathway.
Mechanism of Action
Antitumor agent-114 exerts its effects by activating the STING pathway. This activation leads to the production of type I interferons and other cytokines, which enhance the immune response against tumors. The molecular targets involved include the STING receptor and downstream signaling molecules such as IRF3 and NF-κB .
Comparison with Similar Compounds
Similar Compounds
STING agonist-4: Another potent STING agonist with similar immune-activating properties.
F-CRI1: A potent STING agonist used for visualizing STING in the tumor microenvironment.
Anti-inflammatory agent 65: A compound that inhibits the STING/IRF3/NF-κB signaling pathway.
Uniqueness
Antitumor agent-114 stands out due to its high potency and specificity in activating the STING pathway. It has shown remarkable efficacy in reducing tumor size in preclinical models, making it a promising candidate for further development in cancer immunotherapy .
Properties
Molecular Formula |
C39H50F2N10O13P2 |
---|---|
Molecular Weight |
966.8 g/mol |
IUPAC Name |
[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1 |
InChI Key |
BOURUQSKBIBXRG-STXGDPECSA-N |
Isomeric SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
Canonical SMILES |
CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.